molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No.: B047692
CAS No.: 1074-24-4
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dimethylbenzene: is an organic compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two methyl groups are substituted at the 2 and 5 positions. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dimethylbenzene can be synthesized through the bromination of p-xylene . The process involves the following steps :

    Starting Material: p-Xylene (140 mL, 120 g, 1.13 mol) is dissolved in dichloromethane (300 mL).

    Catalyst: Iron powder (2.27 g) is added to the solution.

    Bromination: Bromine is slowly added to the mixture at 0°C, and the reaction is stirred at room temperature for 16 hours.

    Workup: The reaction mixture is washed with 2N sodium hydroxide (300 mL) and saturated sodium chloride solution, dried over sodium sulfate, and the solvent is removed under vacuum.

    Purification: The crude product is recrystallized from ethanol to yield this compound as white crystalline solid with a melting point of 72°C.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products:

Scientific Research Applications

1,4-Dibromo-2,5-dimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,4-Diiodo-2,5-dimethylbenzene
  • 1,2-Dibromo-4,5-dimethylbenzene
  • 2,5-Dibromo-terephthalic acid dimethyl ester

Comparison: 1,4-Dibromo-2,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, such as 1,4-diiodo-2,5-dimethylbenzene, the bromine atoms provide different reactivity due to their size and electronegativity .

Properties

IUPAC Name

1,4-dibromo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIALCDPFDFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061467
Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-24-4
Record name 2,5-Dibromo-p-xylene
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Record name 2,5-Dibromo-p-xylene
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Record name Benzene, 1,4-dibromo-2,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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